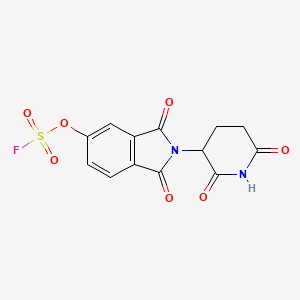

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate typically involves multiple steps, including substitution, click reactions, and addition reactions . The starting material often used is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis processes that are optimized for efficiency and cost-effectiveness. These methods often include catalytic coupling reactions and hydrolysis steps to remove protecting groups . The industrial processes are designed to minimize side reactions and maximize the conversion rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate involves its interaction with specific molecular targets, such as cereblon protein . This interaction leads to the modulation of protein degradation pathways, which can result in the inhibition of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: Known for its immunomodulatory properties.

Lenalidomide: A more potent and safer analogue of thalidomide.

Pomalidomide: Another analogue with enhanced efficacy.

Uniqueness

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is unique due to its specific structural features that allow for targeted protein degradation. This makes it a valuable compound in the development of new therapeutic agents .

Biological Activity

The compound 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-ylsulfurofluoridate is a member of the isoindoline family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxopiperidine moiety and an isoindole structure. Its molecular formula is C15H14F1N1O4S, with a molecular weight of approximately 341.34 g/mol. The presence of fluorine and sulfur in its structure may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H14F1N1O4S |

| Molecular Weight | 341.34 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable under ambient conditions |

Anti-inflammatory Effects

Research indicates that derivatives of this compound can effectively reduce levels of Tumor Necrosis Factor-alpha (TNF-α) , a critical cytokine involved in systemic inflammation. TNF-α is implicated in various inflammatory diseases, making its modulation a target for therapeutic intervention.

The compound appears to modulate the NF-κB signaling pathway , which plays a significant role in regulating immune responses and inflammation. By influencing this pathway, the compound may help alleviate conditions associated with excessive TNF-α production.

Therapeutic Applications

The potential therapeutic applications of this compound are broad, including:

- Chronic Inflammatory Diseases : Such as rheumatoid arthritis and Crohn's disease.

- Autoimmune Disorders : Where TNF-α plays a pivotal role in disease progression.

- Infectious Diseases : Potentially useful in managing sepsis or septic shock due to its ability to modulate inflammatory responses.

Case Studies

- Study on TNF-α Reduction : A study published in Nature demonstrated that similar compounds could significantly lower TNF-α levels in animal models, suggesting potential efficacy in treating inflammatory conditions .

- Pharmacokinetic Studies : Research indicates favorable pharmacokinetic properties for similar isoindoline derivatives, with effective oral bioavailability and reasonable half-lives that support their use in chronic therapies .

Safety Profile

While initial studies suggest promising therapeutic effects, safety assessments are crucial. Preliminary toxicity data indicate that the compound may exhibit harmful effects if ingested or upon skin contact, necessitating careful handling and further toxicological studies .

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| Acute Toxicity (Oral) | H302 (Harmful if swallowed) |

| Dermal Toxicity | H312 (Harmful in contact with skin) |

Properties

Molecular Formula |

C13H9FN2O7S |

|---|---|

Molecular Weight |

356.28 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-fluorosulfonyloxy-1,3-dioxoisoindole |

InChI |

InChI=1S/C13H9FN2O7S/c14-24(21,22)23-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) |

InChI Key |

CGJFVBXNWQTTMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.